4-Amino-1-cyclopropyl-2-methylbutan-2-ol
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Overview
Description
4-Amino-1-cyclopropyl-2-methylbutan-2-ol is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl group, and a tertiary alcohol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopropyl-2-methylbutan-2-ol typically involves the reaction of cyclopropylmethyl ketone with ammonia and a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopropyl-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Solvents: Polar solvents like water, ethanol, or acetonitrile are commonly used.
Major Products
Oxidation: Formation of cyclopropylmethyl ketone or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-1-cyclopropyl-2-methylbutan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopropyl-2-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylbutan-2-ol: Similar structure but lacks the cyclopropyl group.
1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Contains a cyclopropyl group but differs in the functional groups present.
1-(2-Aminoethyl)cyclopentanol: Contains an amino group and a cyclopentyl group instead of a cyclopropyl group.
Uniqueness
4-Amino-1-cyclopropyl-2-methylbutan-2-ol is unique due to the presence of both an amino group and a cyclopropyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-amino-1-cyclopropyl-2-methylbutan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-8(10,4-5-9)6-7-2-3-7/h7,10H,2-6,9H2,1H3 |
InChI Key |
CZTUFYBJRYEDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(CC1CC1)O |
Origin of Product |
United States |
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